6-(2-Chlorophenyl)pyrazin-2-amine
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Overview
Description
6-(2-Chlorophenyl)pyrazin-2-amine is an organic compound with the molecular formula C10H8ClN3. It is a member of the pyrazine family, characterized by a pyrazine ring substituted with a 2-chlorophenyl group at the 6-position and an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)pyrazin-2-amine typically involves the reaction of 2-chloropyrazine with an appropriate amine. One common method is the nucleophilic substitution reaction where 2-chloropyrazine is treated with 2-chloroaniline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of pyrazine N-oxides.
Reduction: Conversion to 2-amino-6-(2-chlorophenyl)pyrazine.
Substitution: Formation of various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
6-(2-Chlorophenyl)pyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological processes and the development of new drugs.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or antagonist, binding to the active site of enzymes or receptors and blocking their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects in conditions such as inflammation and neurological disorders .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropyrazine: Similar structure but lacks the 2-chlorophenyl group.
6-Chloro-2-pyridinamine: Contains a pyridine ring instead of a pyrazine ring.
2-Chloro-6-aminopyridine: Another pyridine derivative with similar functional groups.
Uniqueness
6-(2-Chlorophenyl)pyrazin-2-amine is unique due to the presence of both the pyrazine ring and the 2-chlorophenyl group, which confer distinct electronic and steric properties. These features make it a versatile building block in synthetic chemistry and a valuable compound in medicinal research .
Properties
IUPAC Name |
6-(2-chlorophenyl)pyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)9-5-13-6-10(12)14-9/h1-6H,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDYPTSIYZBGIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC(=N2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734912 |
Source
|
Record name | 6-(2-Chlorophenyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224741-03-0 |
Source
|
Record name | 6-(2-Chlorophenyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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